4-[4-(2-Methoxyethyl)phenoxy]aniline
Overview
Description
“4-[4-(2-Methoxyethyl)phenoxy]aniline” is a chemical compound with the molecular formula C15H17NO2 . It has a molecular weight of 243.3 g/mol . This compound is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Detailed structural analysis such as bond lengths and angles are not available in the searched resources.Scientific Research Applications
Aniline Degradation by Electrocatalytic Oxidation
Aniline degradation in alkaline medium was studied using an electrochemical reactor. This study involved the production of hydroxyl radicals and identified intermediates such as dianiline and 4-anilino phenol. The results showed that electrocatalytic oxidation effectively degrades aniline, proposing a general reaction pathway for its degradation to CO2 (Li, Wang, Zhou, & Ni, 2003).
Catalytic Oxidation of Aniline Compounds with Fe3O4 Nanoparticles
Fe3O4 magnetic nanoparticles were used to remove aniline from aqueous solutions, demonstrating their ability to eliminate substituted phenolic and aniline compounds. The study found that these nanoparticles exhibited good stability, reusability, and excellent catalysis ability in the presence of H2O2 (Zhang, Zhao, Niu, Shi, Cai, & Jiang, 2009).
Electrochemical Copolymerization of Aniline
Poly(aniline-co-o-aminophenol) was synthesized electrochemically, and its properties were found to be significantly influenced by the monomer concentration ratio. This copolymer demonstrated good stability, high reversibility, and improved electrochemical activity compared to polyaniline (Mu, 2004).
Hydroxylation and Iodophenylation of N-Arylamides
This study discusses the reaction of anilides with phenyliodine(III) bis(trifluoroacetate), leading to the introduction of a hydroxy group at the para position of the anilide aromatic ring. This research provides insights into chemical modifications of aniline derivatives (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).
Catalytic Asymmetric Dearomatization of Phenol and Aniline Derivatives
This review summarizes recent progress in catalytic asymmetric dearomatization (CADA) reactions of phenol and aniline derivatives, highlighting their importance in constructing highly functionalized cyclohexadienones (Wu, Zhang, & You, 2016).
Properties
IUPAC Name |
4-[4-(2-methoxyethyl)phenoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-11-10-12-2-6-14(7-3-12)18-15-8-4-13(16)5-9-15/h2-9H,10-11,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMBGFNJFVIJCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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